molecular formula C14H11BrO3 B13800587 2-Bromo-4-(hydroxymethyl)phenyl benzoate CAS No. 536974-76-2

2-Bromo-4-(hydroxymethyl)phenyl benzoate

Cat. No.: B13800587
CAS No.: 536974-76-2
M. Wt: 307.14 g/mol
InChI Key: MSRBJLBMCNHNND-UHFFFAOYSA-N
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Description

Overview of Phenyl Benzoate (B1203000) Esters as Versatile Synthetic Intermediates and Scaffolds

Phenyl benzoate and its derivatives are a class of benzoate esters formed from the condensation of benzoic acid and phenol (B47542) or their analogs. targetmol.comnih.gov These compounds are not merely simple esters; they serve as crucial intermediates and structural scaffolds in a wide array of chemical applications. Their utility spans from industrial uses to the synthesis of complex organic molecules.

Historically, phenyl esters have been employed as polymer modifiers, plasticizers, antioxidants, and solvents. google.com In the realm of organic synthesis, they are valuable precursors for manufacturing dyes, pharmaceuticals, and other fine chemicals. google.com The phenyl benzoate core is a common motif in various biologically active compounds and is used in the development of liquid crystal displays. ncats.io The ester linkage, while generally stable, can be strategically cleaved under specific conditions to unmask a phenol and a carboxylic acid, adding to its synthetic versatility. This inherent reactivity and structural stability make phenyl benzoate derivatives indispensable building blocks for creating more complex molecular frameworks.

Strategic Significance of Bromine Substituents in Aromatic Systems for Chemical Transformations

The introduction of a bromine atom to an aromatic system, creating an aryl bromide, is a strategic decision in multi-step organic synthesis. Aryl halides, including bromides, are key intermediates for producing a vast range of other substances. libretexts.org The carbon-bromine bond has a reactivity profile that makes it ideal for a variety of subsequent chemical reactions.

One of the most significant applications of aryl bromides is in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. In these reactions, the bromine atom acts as an excellent leaving group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. wisdomlib.org This capability is fundamental to the construction of complex molecular skeletons, including the biaryl structures common in pharmaceuticals and organic materials. nih.gov The presence of bromine on an aromatic ring provides a reliable "handle" for chemists to selectively introduce new functional groups and build molecular complexity in a controlled manner. wisdomlib.orgresearchgate.net

Role of Hydroxymethyl Functionality in Fine Chemical Synthesis

The hydroxymethyl group (–CH2OH) is a primary alcohol substituent that imparts significant synthetic versatility to a molecule. taylorandfrancis.com Its presence offers a site for a multitude of chemical transformations, making it a valuable functional group in the synthesis of fine chemicals, pharmaceuticals, and natural products. irjes.com The introduction of a hydroxymethyl group can alter a molecule's physical and chemical properties, which can be advantageous in drug design and development. nih.gov

The hydroxyl moiety of the group can undergo esterification to form esters, etherification to form ethers, or oxidation to yield aldehydes and carboxylic acids. These transformations allow for the elaboration of the molecular structure and the introduction of new functionalities. irjes.com For instance, the hydroxymethyl group is a key component in the synthesis of various bioactive molecules and can be used as an intermediate step in the creation of more complex therapeutic agents. nih.govacs.org This functional group is a cornerstone in the synthetic chemist's toolkit for building intricate molecular architectures from simpler precursors. researchgate.net

Contextualizing 2-Bromo-4-(hydroxymethyl)phenyl Benzoate within Modern Organic Synthesis Paradigms and Chemical Research

This compound is a trifunctional molecule that embodies the principles of modern synthetic strategy. chemicalbook.comguidechem.compschemicals.com By combining a stable phenyl benzoate core with two distinct and strategically placed functional groups—a bromine atom and a hydroxymethyl group—this compound serves as a highly versatile building block for organic synthesis.

The molecule's structure allows for a sequence of selective reactions. The bromine atom at the 2-position provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of complex biaryl structures or the introduction of various other substituents. The hydroxymethyl group at the 4-position offers a different set of synthetic possibilities, including oxidation to an aldehyde or carboxylic acid, or conversion into other functional groups like ethers or esters. Finally, the benzoate ester itself could be hydrolyzed if desired to yield a substituted bromophenol, adding another layer of potential transformations.

This multi-functionality allows chemists to construct complex, highly substituted aromatic compounds in a controlled, stepwise manner. The distinct reactivity of each functional group enables orthogonal synthesis strategies, where one part of the molecule can be modified while the others remain intact. Therefore, this compound is a prime example of a modern synthetic intermediate, designed for efficiency and versatility in the creation of novel chemical entities.

Chemical Compound Data

Table 1: Properties of this compound

PropertyValue
CAS Number 536974-76-2
Molecular Formula C14H11BrO3
Molecular Weight 307.14 g/mol
Topological Polar Surface Area 46.5 Ų
Rotatable Bond Count 4
Hydrogen Bond Acceptor Count 3
Heavy Atom Count 18

Data sourced from public chemical databases. chemicalbook.comguidechem.com

Properties

CAS No.

536974-76-2

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

[2-bromo-4-(hydroxymethyl)phenyl] benzoate

InChI

InChI=1S/C14H11BrO3/c15-12-8-10(9-16)6-7-13(12)18-14(17)11-4-2-1-3-5-11/h1-8,16H,9H2

InChI Key

MSRBJLBMCNHNND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CO)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 4 Hydroxymethyl Phenyl Benzoate

Retrosynthetic Analysis and Identification of Key Precursors for 2-Bromo-4-(hydroxymethyl)phenyl Benzoate (B1203000)

A primary retrosynthetic disconnection of the target molecule occurs at the ester linkage. This bond cleavage logically identifies two principal fragments: a phenolic component, 2-bromo-4-(hydroxymethyl)phenol (B1266160), and an acyl component derived from benzoic acid. The synthesis of the phenolic precursor is a key challenge, and its construction can be approached from different starting points.

Approaches Involving Brominated Phenols as Starting Materials

One logical synthetic route commences with a pre-brominated phenolic compound. A common and commercially available precursor is 2-bromo-4-methylphenol (B149215). sigmaaldrich.com This approach necessitates a subsequent functional group transformation to convert the methyl group into the required hydroxymethyl group. This oxidation is a critical step that must be performed selectively without affecting the phenol (B47542) or the carbon-bromine bond.

The synthesis of the 2-bromo-4-methylphenol precursor itself can be achieved through the selective bromination of p-cresol. google.compatsnap.com The reaction is typically carried out at low temperatures in the presence of an inert solvent to control selectivity and minimize the formation of di-brominated byproducts. google.com

Starting MaterialReagentKey TransformationProduct
p-CresolBromine (Br₂)Electrophilic Aromatic Substitution2-Bromo-4-methylphenol
2-Bromo-4-methylphenolOxidizing Agent (e.g., NBS, AIBN)Free-Radical Side-Chain Halogenation followed by Hydrolysis2-Bromo-4-(hydroxymethyl)phenol

This interactive table outlines a potential synthetic sequence starting from a brominated phenol.

Utilization of Hydroxymethyl-Substituted Aromatic Building Blocks

An alternative strategy involves starting with an aromatic ring that already contains the hydroxymethyl functionality. A suitable precursor for this route is 4-hydroxybenzyl alcohol. The synthetic challenge then becomes the selective bromination of the aromatic ring at the position ortho to the hydroxyl group. The directing effects of both the hydroxyl and hydroxymethyl groups must be considered to achieve the desired regioselectivity. The strongly activating and ortho-, para-directing hydroxyl group would favor substitution at the positions adjacent to it.

Starting MaterialReagentKey TransformationProduct
4-Hydroxybenzyl alcoholBrominating Agent (e.g., Br₂ in a non-polar solvent)Regioselective Electrophilic Aromatic Substitution2-Bromo-4-(hydroxymethyl)phenol

This interactive table shows a synthetic approach beginning with a hydroxymethyl-substituted phenol.

Benzoic Acid Derivatives in Esterification Reactions

The final step in the synthesis is the formation of the benzoate ester. This requires a benzoic acid derivative that can act as an acylating agent. The choice of this reagent influences the reaction conditions and mechanism. The most common and effective derivatives for this purpose are:

Benzoyl Chloride: Highly reactive, often used with a base to neutralize the HCl byproduct.

Benzoic Anhydride (B1165640): Less reactive than benzoyl chloride but offers milder reaction conditions.

Benzoic Acid: Requires a catalyst and often harsh conditions (e.g., strong acid and heat) for direct esterification.

Benzoyl chloride is frequently the reagent of choice due to its high reactivity, which allows for rapid and high-yielding reactions under relatively mild conditions. organic-chemistry.orgnih.gov

Esterification Strategies for the Synthesis of 2-Bromo-4-(hydroxymethyl)phenyl Benzoate

The esterification of the 2-bromo-4-(hydroxymethyl)phenol precursor is the final and crucial step in the synthesis. The presence of two hydroxyl groups (one phenolic, one benzylic) in the precursor requires careful consideration of selectivity. However, the phenolic hydroxyl group is significantly more acidic and a better nucleophile for acylation under basic or neutral conditions compared to the primary alcohol of the hydroxymethyl group.

Direct Esterification Protocols and Catalytic Enhancements

Direct esterification, such as the Fischer-Speier esterification, involves reacting the phenolic precursor with benzoic acid in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and typically requires heat to drive the reaction to completion by removing water. While this method is straightforward, the conditions can be harsh and may not be suitable for sensitive substrates. Catalytic enhancements using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction under milder conditions but generate urea (B33335) byproducts that must be removed.

Acylation with Benzoyl Halides or Anhydrides: Mechanistic Considerations and Optimization

A more common and generally more efficient method for synthesizing phenyl benzoates is the acylation of the phenol with a highly reactive benzoic acid derivative, such as benzoyl chloride or benzoic anhydride. bjmu.edu.cn This reaction is typically performed in the presence of a base to act as a nucleophilic catalyst and/or to scavenge the acidic byproduct.

The Schotten-Baumann reaction is a classic example, involving the addition of benzoyl chloride to the phenol in the presence of an aqueous base (like NaOH) or an organic base (like pyridine (B92270) or triethylamine). nih.gov The base deprotonates the phenol, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Recent advancements have shown that bases like N,N,N',N'-tetramethylethylenediamine (TMEDA) can promote remarkably fast and high-yielding acylations, even at very low temperatures (-78 °C). organic-chemistry.org This method's mildness and speed make it highly advantageous. organic-chemistry.org The mechanism is thought to involve the formation of a highly reactive TMEDA–benzoyl chloride complex. organic-chemistry.org

Acylating AgentBase/CatalystTypical SolventKey Features
Benzoyl ChlorideTriethylamine (B128534)ChloroformStandard conditions, effective HCl scavenger. nih.gov
Benzoyl ChloridePyridinePyridine (as solvent)Pyridine acts as both base and nucleophilic catalyst.
Benzoyl ChlorideTMEDADichloromethaneVery rapid reaction, even at low temperatures; high yields. organic-chemistry.org
Benzoic AnhydrideDMAP (cat.), TriethylamineDichloromethaneMilder than benzoyl chloride, good for sensitive substrates.

This interactive table compares common conditions for the acylation of phenols to form benzoate esters.

Optimization of these acylation reactions involves controlling stoichiometry, reaction temperature, and the choice of base and solvent to maximize yield and minimize side reactions. Given the structure of 2-bromo-4-(hydroxymethyl)phenol, acylation is expected to occur selectively at the phenolic hydroxyl group due to its greater nucleophilicity under these conditions.

Transesterification Methods and Their Applicability

Transesterification is a class of organic reactions where the ester functional group is transformed into another through the interchange of the alkoxy moiety. While direct synthesis of this compound via this method is not extensively documented in dedicated literature, the principles of transesterification are broadly applicable to its synthesis from suitable precursors.

The process would typically involve the reaction of a parent ester, such as methyl benzoate or ethyl benzoate, with 2-bromo-4-(hydroxymethyl)phenol in the presence of a catalyst. The equilibrium of the reaction is often shifted towards the product by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol). Catalysts for transesterification can be acidic, basic, or enzymatic, each offering distinct advantages in terms of reaction conditions and selectivity.

Catalyst TypeExamplesTypical Reaction Conditions
Acid Catalysts H₂SO₄, TsOH, HClHigh temperatures, often with removal of alcohol byproduct.
Base Catalysts NaOMe, K₂CO₃, Bu₂SnOGenerally faster than acid catalysis at lower temperatures.
Enzymatic Catalysts Lipases (e.g., from Candida antarctica)Mild conditions (temperature, pH), high selectivity.

The applicability of this method for synthesizing this compound would depend on the stability of the starting materials and product under the required catalytic conditions. For instance, strong acidic or basic conditions might risk side reactions involving the hydroxymethyl group. In this context, enzymatic catalysis using lipases could offer a milder and more selective alternative.

Introduction and Positional Control of Bromine Substituents in Aromatic Rings

Achieving the specific substitution pattern of this compound requires precise control over the introduction of the bromine atom onto the phenolic ring. Several powerful methodologies exist for the regioselective bromination of aromatic compounds.

Electrophilic Aromatic Substitution for Bromination

Electrophilic aromatic substitution is the most common and direct method for preparing aryl bromides. nih.gov The reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom, facilitated by a strong electrophile. In the case of synthesizing the target compound from a 4-(hydroxymethyl)phenyl benzoate precursor, the regioselectivity is governed by the directing effects of the existing substituents.

The reaction mechanism proceeds in two main steps. First, a strong electrophile, typically a bromine cation (Br⁺) generated from molecular bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃), attacks the electron-rich benzene (B151609) ring. libretexts.orglibretexts.org This forms a positively charged carbocation intermediate known as an arenium ion or sigma complex, which is stabilized by resonance. libretexts.orgmsu.edu In the second, fast step, a base (like FeBr₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the ring's aromaticity and yielding the final product. libretexts.orgmsu.edu

For a 4-(hydroxymethyl)phenyl benzoate precursor, the ester's oxygen atom and the hydroxymethyl group are both activating, ortho, para-directing groups. The desired 2-position is ortho to the strongly activating ester-linked oxygen, making it a highly favored site for electrophilic attack. Various brominating agents can be employed to optimize the reaction. nih.gov

Brominating AgentCatalyst/ConditionsSelectivity Notes
Br₂ FeBr₃, AlBr₃Standard, effective method for many aromatic systems. libretexts.org
N-Bromosuccinimide (NBS) Silica gel, ZeolitesOften provides higher regioselectivity, especially for para-bromination. nih.gov
Tetraalkylammonium tribromides None requiredKnown for high para-selectivity in the bromination of phenols. nih.gov

Halogen-Dance Reactions and Related Strategies for Bromine Migration

The halogen-dance reaction is a fascinating rearrangement where a halogen substituent migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This transformation is typically catalyzed by a strong, sterically hindered base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), at low temperatures. wikipedia.orgresearchgate.net The driving force for this isomerization is the formation of a more stable organometallic intermediate. researchgate.net

The mechanism is thought to begin with the deprotonation of the aromatic ring by the strong base, followed by a series of lithium-halogen exchanges that allow the halogen to "dance" across the ring. wikipedia.orgwhiterose.ac.uk This strategy could hypothetically be used to synthesize this compound from an isomeric precursor, for example, by inducing a migration of a bromine atom from the 3-position to the thermodynamically more stable 2-position. The success of such a reaction would be highly dependent on the specific substrate and the precise reaction conditions. imperial.ac.uk

Key RequirementExample/Rationale
Strong, Hindered Base LDA, LiTMP
Aprotic Solvent THF, Diethyl ether
Low Temperature Typically -78 °C

Palladium-Catalyzed C-X Bond Formation (X=Br) for Aryl Bromide Precursors

Modern organic synthesis frequently employs palladium-catalyzed cross-coupling reactions to form carbon-heteroatom bonds, including the C-Br bond. organic-chemistry.orgmdpi.com These methods offer an alternative route to aryl bromides from precursors like aryl triflates, nonaflates, or boronic acids. nih.gov Pioneering work by Hirao demonstrated the utility of palladium catalysis for C-P bond formation from aryl bromides, and similar principles apply to the formation of C-Br bonds. nih.gov

A typical catalytic cycle involves:

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl precursor (e.g., an aryl triflate) to form a palladium(II) intermediate.

Transmetalation/Ligand Exchange: A bromide source exchanges with the existing ligand on the palladium center.

Reductive Elimination: The aryl group and the bromide ligand are eliminated from the palladium center, forming the C-Br bond and regenerating the palladium(0) catalyst.

This strategy provides a powerful tool for introducing bromine with high functional group tolerance under relatively mild conditions. The choice of palladium source, ligand, and bromide source is critical for achieving high efficiency. organic-chemistry.orgnih.gov

ComponentExamplesFunction
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. organic-chemistry.org
Ligand Phosphines (e.g., dppf, dppp, P(tBu)₃)Stabilizes the palladium center and modulates its reactivity. organic-chemistry.orgacs.org
Bromide Source CuBr, ZnBr₂, LiBrProvides the bromide atom for the coupling reaction.

Selective Manipulation and Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group in the target molecule is a key functional handle. Its synthesis often involves the selective transformation of a precursor functional group, requiring careful choice of reagents to avoid unwanted reactions with other parts of the molecule, such as the benzoate ester.

Reduction of Carbonyl Precursors (e.g., Aldehydes, Carboxylic Acids)

A common strategy for introducing a hydroxymethyl group is the reduction of a corresponding carbonyl group, such as an aldehyde (formyl group) or a carboxylic acid. The primary challenge in the context of this compound is to perform this reduction chemoselectively in the presence of the benzoate ester, which is also susceptible to reduction.

Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester and the aldehyde/acid. harvard.edu Therefore, milder or more selective reagents are required.

Reduction of Aldehydes: Aldehydes are generally more reactive towards nucleophilic reducing agents than esters. This difference in reactivity can be exploited for selective reduction. Sodium borohydride (B1222165) (NaBH₄) is often suitable, especially at low temperatures or with additives that can modulate its reactivity. orientjchem.org For instance, the NaBH₄/Na₂C₂O₄ system in water has been shown to selectively reduce aldehydes in the presence of ketones. orientjchem.org Ammonia borane (B79455) is another reagent that can chemoselectively reduce aldehydes and ketones in the presence of ester groups. rsc.org

Reduction of Carboxylic Acids: Direct reduction of carboxylic acids in the presence of esters is more challenging as acids are generally less reactive than esters towards common hydride reagents. Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are known for their ability to reduce carboxylic acids preferentially over esters. harvard.edu Alternatively, the carboxylic acid can be converted to a more reactive derivative in a two-step, one-pot procedure. A common method involves converting the acid to its methyl ester, which can then be selectively reduced using a sodium borohydride-methanol system. ias.ac.in This approach is effective and avoids the harsh conditions associated with aluminum hydride reagents. ias.ac.in

The table below summarizes reagents suitable for the selective reduction of carbonyl precursors in the presence of an ester.

Reducing AgentPrecursorConditionsSelectivity
Sodium Borohydride (NaBH₄) AldehydeLow temperature (e.g., 0 °C), often with additives. orientjchem.orgGood selectivity for aldehyde over ester.
Ammonia Borane (H₃NBH₃) AldehydeNeat water, mild conditions. rsc.orgExcellent chemoselectivity.
Borane-THF (BH₃·THF) Carboxylic AcidTHF, room temperature. harvard.eduHigh selectivity for carboxylic acid over ester.
DIBAL-H Ester/Aldehyde-78 °C, stoichiometric control. youtube.comCan reduce esters to aldehydes, or aldehydes to alcohols. Requires precise control.

Orthogonal Protection and Deprotection Schemes for the Hydroxyl Functionality

In the synthesis of complex molecules containing multiple reactive functional groups, such as this compound which has both a phenolic and a benzylic hydroxyl group, the use of protecting groups is often essential. Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. mdpi.com This enables the selective reaction of one hydroxyl group while the other remains shielded.

For this compound, one could protect the phenolic hydroxyl group while manipulating the benzylic alcohol, or vice versa. The choice of protecting groups is crucial and is based on their stability to various reaction conditions and the ease of their removal.

Common protecting groups for phenols and alcohols, along with their deprotection conditions, are listed below. An orthogonal strategy would involve choosing two groups from different categories (e.g., a silyl (B83357) ether and a benzyl (B1604629) ether).

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
For Phenolic/Benzylic OH
AcetylAcAcetic anhydride, Acetyl chlorideBase (e.g., NaHCO₃, K₂CO₃), Acid (e.g., HCl)Stable to neutral and weakly acidic/basic conditions.
BenzoylBzBenzoyl chloride, Benzoic anhydrideStronger acid or base than for acetyl. nih.govMore stable than acetyl group. wikipedia.org
For Benzylic OH
tert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazoleFluoride (B91410) source (e.g., TBAF), mild acid. researchgate.netorganic-chemistry.orgStable to base, mild oxidation/reduction.
BenzylBnBenzyl bromide (BnBr), NaHCatalytic hydrogenolysis (H₂, Pd/C). nih.govuwindsor.cayoutube.comStable to many acidic and basic conditions, and many oxidizing/reducing agents. uwindsor.ca

An example of an orthogonal scheme would be to protect the benzylic alcohol as a TBDMS ether and the phenolic hydroxyl as a benzyl ether. The TBDMS group can be selectively removed with a fluoride source without affecting the benzyl ether. Conversely, the benzyl group can be removed by hydrogenolysis while the TBDMS ether remains intact. This allows for the selective modification of either hydroxyl group.

Conversion of Hydroxymethyl to Other Functional Groups (e.g., Halides, Ethers)

The hydroxymethyl group in this compound is a primary benzylic alcohol, which is a versatile functional group that can be converted into various other functionalities. These transformations are fundamental in organic synthesis for creating analogues of the parent molecule.

Conversion to Halides:

The hydroxyl group can be readily substituted by a halogen atom. This is typically achieved using standard halogenating agents.

To Benzyl Chloride : The conversion of a benzyl alcohol to a benzyl chloride can be accomplished using thionyl chloride (SOCl₂). askfilo.com The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride gases.

Reaction Scheme: Ar-CH₂OH + SOCl₂ → Ar-CH₂Cl + SO₂ + HCl

To Benzyl Bromide : Similarly, phosphorus tribromide (PBr₃) is a common reagent for converting primary alcohols to the corresponding alkyl bromides.

Reaction Scheme: 3 Ar-CH₂OH + PBr₃ → 3 Ar-CH₂Br + H₃PO₃

Conversion to Ethers:

The synthesis of ethers from the hydroxymethyl group can be achieved through methods such as the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com

Williamson Ether Synthesis :

Deprotonation of the benzylic alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide.

Reaction of the alkoxide with a primary alkyl halide (R-X).

Reaction Scheme:

Ar-CH₂OH + NaH → Ar-CH₂O⁻Na⁺ + H₂

Ar-CH₂O⁻Na⁺ + R-X → Ar-CH₂OR + NaX

The choice of base and solvent is crucial for the success of the Williamson ether synthesis, with polar aprotic solvents like DMF or DMSO often being used. jk-sci.com

Synthesis of Chiral Derivatives of this compound (if applicable)

The structure of this compound is achiral. However, chiral derivatives can be synthesized, for instance, by modifying the hydroxymethyl group to create a stereocenter at the benzylic position. This could be achieved by the asymmetric reduction of a corresponding ketone or by the asymmetric addition of an organometallic reagent to an aldehyde.

For example, if the hydroxymethyl group were to be oxidized to an aldehyde, the subsequent addition of a Grignard reagent (R-MgBr) would produce a racemic secondary alcohol. To achieve an enantiomerically enriched or pure product, asymmetric synthesis methods would be required.

Several strategies exist for the synthesis of chiral benzylic alcohols: organic-chemistry.orgacs.orgacs.org

Asymmetric Reduction of Ketones : The reduction of a prochiral ketone (Ar-CO-R) using a chiral reducing agent, such as a borane with a chiral ligand (e.g., CBS catalyst), can yield an enantiomerically enriched secondary alcohol.

Asymmetric Addition to Aldehydes : The addition of organometallic reagents (e.g., organozinc, organolithium) to the corresponding aldehyde in the presence of a chiral ligand or catalyst can afford chiral secondary alcohols.

Biocatalytic Hydroxylation : Enzymatic systems, such as those involving cytochrome P450 monooxygenases, can perform stereoselective benzylic hydroxylation of appropriate substrates to produce chiral benzylic alcohols. thieme-connect.com

A recent development in this area is the Pd/Cu co-catalyzed enantio- and diastereodivergent benzylic substitution reaction, which allows for the synthesis of various benzylic alcohol derivatives with high diastereo- and enantioselectivities. nih.gov While these methods are general, their application to the specific framework of this compound would require the synthesis of a suitable precursor, such as the corresponding aldehyde or ketone.

Development of Sustainable and Atom-Economical Synthetic Routes for this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. Key concepts in this regard are atom economy and the use of sustainable methods. wikipedia.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgdbpedia.org

The plausible synthetic route for this compound outlined earlier can be evaluated in terms of its atom economy. For instance, the benzoylation step, if carried out using benzoyl chloride and a base like pyridine, has a poor atom economy as it generates stoichiometric amounts of pyridinium (B92312) hydrochloride as a byproduct.

Sustainable Esterification Methods:

To improve the sustainability of the synthesis, alternative esterification methods with higher atom economy can be considered.

Direct Catalytic Esterification : The direct reaction of the phenolic hydroxyl group with benzoic acid, catalyzed by a solid acid catalyst, would produce water as the only byproduct, resulting in a much higher atom economy. mdpi.commdpi.com Suitable heterogeneous catalysts include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonated carbons. mdpi.commdpi.comacs.org These catalysts are often reusable, non-corrosive, and easily separated from the reaction mixture, further enhancing the sustainability of the process. mdpi.com

Enzymatic Esterification : Lipases can be used as biocatalysts for esterification reactions under mild conditions. This approach offers high selectivity and avoids the use of harsh reagents.

Microwave-Assisted Synthesis : Microwave irradiation can accelerate the reaction, potentially reducing energy consumption and reaction times. It has been demonstrated that benzoic acid can be used directly for benzoylation under microwave conditions. researchgate.net

Atom-Economical C-H Functionalization:

Recent advances in catalysis offer the potential for more atom-economical routes to aryl esters. Cross-dehydrogenative coupling (CDC) reactions that form a C-O bond between an arene and a carboxylic acid by activating a C-H bond are highly atom-economical. labmanager.com The use of molecular oxygen as the oxidant in such reactions is particularly sustainable as it produces water as the only byproduct. labmanager.com While not yet applied to this specific molecule, the development of such catalytic systems could provide a significantly greener synthetic route in the future.

Chemical Reactivity and Derivatization of 2 Bromo 4 Hydroxymethyl Phenyl Benzoate

Reactions Involving the Aryl Bromide Moiety of 2-Bromo-4-(hydroxymethyl)phenyl Benzoate (B1203000)

The carbon-bromine bond on the aromatic ring is a key site for derivatization. As a typical aryl halide, it can function as an electrophilic partner in various substitution and coupling reactions or be converted into a nucleophilic organometallic species.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike SN1 and SN2 reactions, SNAr typically proceeds via a two-step mechanism: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. libretexts.orglibretexts.org

For this reaction to occur at a practical rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2 or -CN) positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negative charge of the intermediate carbanion through resonance. libretexts.org

In the case of 2-Bromo-4-(hydroxymethyl)phenyl benzoate, the benzoate group is moderately electron-withdrawing, but it is positioned meta to the bromine atom. The hydroxymethyl group is considered electron-donating. Due to the lack of strong activating groups in the ortho or para positions, the phenyl ring is not sufficiently electron-poor to readily undergo nucleophilic aromatic substitution under standard SNAr conditions. masterorganicchemistry.com Consequently, forcing conditions (high temperatures and pressures) or the use of a different mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be required to achieve substitution with strong nucleophiles. youtube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moiety of this compound is an excellent substrate for these transformations. wikipedia.orgrsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. wikipedia.orgorganic-chemistry.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups. organic-chemistry.org The aryl bromide of the title compound can be coupled with various aryl or vinyl boronic acids to yield complex biaryl and styrenyl structures.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions
Organoboron ReagentTypical Catalyst/Base SystemProduct Class
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃Biphenyl (B1667301) derivatives
4-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃ / K₃PO₄Substituted biphenyl derivatives
Vinylboronic acidPd₂(dba)₃ / P(t-Bu)₃ / K₂CO₃Styrene derivatives
3-Pyridylboronic acidPd(dppf)Cl₂ / Cs₂CO₃Aryl-heteroaryl derivatives

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine (B128534) or diisopropylamine. wikipedia.orglibretexts.org This reaction is highly efficient for creating arylalkyne structures. Copper-free variations have also been developed to avoid issues with homocoupling of the alkyne. nih.govnih.gov

Table 2: Examples of Sonogashira Coupling Reactions
Terminal AlkyneTypical Catalyst/Base SystemProduct Class
PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / TEADiphenylacetylene derivatives
TrimethylsilylacetylenePd(PPh₃)₄ / CuI / DiisopropylamineSilyl-protected arylalkynes
1-HeptynePd(OAc)₂ / PPh₃ / CuI / PiperidineAlkyl-aryl acetylenes
Propargyl alcoholPd(dppf)Cl₂ / CuI / Et₃NAryl-substituted propargyl alcohols

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgnih.gov A key advantage of the Negishi reaction is its broad scope, as it allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents and are more reactive than their boron or tin counterparts, often allowing for milder reaction conditions.

Table 3: Examples of Negishi Coupling Reactions
Organozinc ReagentTypical CatalystProduct Class
Phenylzinc chloridePd(PPh₃)₄Biphenyl derivatives
Alkenylzinc bromidePd(dppf)Cl₂Styrene derivatives
Benzylzinc chlorideNi(acac)₂ / LigandDiphenylmethane derivatives
Alkylzinc iodidePd₂(dba)₃ / XPhosAlkyl-aryl derivatives

Beyond C-C bond formation, related palladium-catalyzed reactions such as the Buchwald-Hartwig amination and etherification allow for the formation of C-N and C-O bonds, respectively, by coupling the aryl bromide with amines or alcohols.

The aryl bromide can be transformed from an electrophilic site to a nucleophilic one by forming an organometallic reagent. This is typically achieved through reaction with magnesium metal to form a Grignard reagent or via lithium-halogen exchange.

A significant challenge in applying this chemistry to this compound is the presence of the acidic proton of the hydroxymethyl group. Organolithium and Grignard reagents are exceptionally strong bases and will be rapidly quenched by this proton. mnstate.edu Therefore, protection of the hydroxyl group is a mandatory prerequisite for the successful formation of these organometallic species. A common strategy is to convert the alcohol to a non-acidic functional group, such as a silyl (B83357) ether (e.g., using TBDMSCl) or a simple ether, which is stable to the organometallic reagent but can be easily removed in a subsequent step.

Grignard Reagent Formation: After protection of the hydroxyl group, the aryl bromide can react with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, an organomagnesium bromide. wisc.eduudel.edu This reagent is a potent nucleophile that can react with a wide range of electrophiles. miracosta.edu

Lithiation: Alternatively, lithium-halogen exchange can be performed, typically by treating the protected aryl bromide with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C). This rapidly forms the corresponding aryllithium species, which is also a powerful nucleophile.

Table 4: Reactions of Organometallic Derivatives (Following -OH Protection)
Organometallic ReagentElectrophileProduct after Deprotection & Work-up
Grignard ReagentCarbon dioxide (CO₂)Carboxylic acid derivative
Grignard ReagentAcetone (a ketone)Tertiary alcohol derivative
AryllithiumFormaldehyde (an aldehyde)Primary alcohol derivative
AryllithiumN,N-Dimethylformamide (DMF)Aldehyde derivative

Transformations of the Hydroxyl Group in this compound

The primary benzylic alcohol of this compound is a versatile functional group that can readily undergo esterification, etherification, and oxidation reactions.

Esterification: The hydroxymethyl group can be acylated to form a second ester functionality within the molecule. This is commonly achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (HCl or a carboxylic acid).

Etherification: The Williamson ether synthesis provides a classic route to forming ethers. The reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the corresponding ether.

Table 5: Esterification and Etherification of the Hydroxyl Group
Reaction TypeReagentsProduct Class
EsterificationAcetyl chloride / PyridineAcetate ester derivative
EsterificationAcetic anhydride / DMAPAcetate ester derivative
Etherification1. NaH; 2. Methyl iodideMethyl ether derivative
Etherification1. NaH; 2. Benzyl (B1604629) bromideBenzyl ether derivative

The primary alcohol can be oxidized to two different oxidation states: an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the final product.

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, mild and anhydrous oxidizing agents are required. Reagents such as Pyridinium (B92312) Chlorochromate (PCC), Pyridinium Dichromate (PDC) in a non-aqueous solvent, or more modern reagents like the Dess-Martin Periodinane (DMP) are effective for this transformation. These conditions prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids: To achieve full oxidation to the carboxylic acid, strong oxidizing agents in aqueous conditions are typically employed. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ and sulfuric acid, known as the Jones reagent), or sodium hypochlorite (B82951) in the presence of a catalyst.

Table 6: Oxidation of the Hydroxyl Group
Target ProductOxidizing AgentTypical Conditions
AldehydePyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂
AldehydeDess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂
Carboxylic AcidPotassium Permanganate (KMnO₄)Aqueous base, heat
Carboxylic AcidJones Reagent (CrO₃ / H₂SO₄)Acetone

Conversion to Halogenated Methyl Derivatives (e.g., 2-Bromo-4-(bromomethyl)phenyl Benzoate)

The benzylic alcohol functionality of this compound can be readily converted to its corresponding halogenated methyl derivative, 2-Bromo-4-(bromomethyl)phenyl benzoate. This transformation is a crucial step for introducing a reactive handle for subsequent nucleophilic substitution or organometallic coupling reactions.

Commonly employed reagents for this conversion include phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂). The reaction with PBr₃ typically proceeds via an SN2 mechanism. In this process, the phosphorus atom of PBr₃ is attacked by the oxygen of the benzylic alcohol, forming a good leaving group. A bromide ion, acting as a nucleophile, then displaces this leaving group from the benzylic carbon. This mechanism generally results in an inversion of stereochemistry if the benzylic carbon is a chiral center.

Similarly, thionyl chloride can be utilized to afford the corresponding chloro-derivative, though for the synthesis of the bromo-derivative, PBr₃ is the more direct reagent. The choice of solvent and temperature is critical to ensure high yields and minimize side reactions, such as ether formation or reactions involving the ester group.

Table 1: Reagents for the Conversion of Benzylic Alcohol to Bromomethyl Derivative.
ReagentTypical ConditionsMechanismKey Considerations
Phosphorus tribromide (PBr₃)Anhydrous ether or dichloromethane, 0 °C to room temperatureSN2Stoichiometry of PBr₃ needs to be controlled to avoid side reactions. The reaction is sensitive to moisture.
Carbon tetrabromide (CBr₄) and Triphenylphosphine (B44618) (PPh₃)Appel reaction conditions; Dichloromethane or acetonitrile, room temperatureSN2Mild conditions, but requires removal of triphenylphosphine oxide byproduct.

Reactions of the Phenyl Benzoate Ester Linkage

The phenyl benzoate ester linkage in this compound is susceptible to a variety of transformations, including hydrolysis, transesterification, and reduction. The reactivity of this ester is influenced by the electronic effects of the substituents on both the phenyl and benzoate rings.

The ester can be hydrolyzed to yield 3-bromo-4-hydroxybenzyl alcohol and benzoic acid under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is typically more efficient and less reversible than acid-catalyzed hydrolysis. The reaction is usually carried out by refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to give a carboxylate salt and a phenoxide. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and phenoxide to yield the final carboxylic acid and phenol (B47542) products. The presence of the electron-withdrawing bromo group on the phenyl ring can influence the rate of hydrolysis.

Acid-catalyzed hydrolysis is a reversible process that is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Table 2: Conditions for the Hydrolysis of Phenyl Benzoate Esters.
ConditionReagentsProductsKey Features
BasicAqueous NaOH or KOH, heatSodium benzoate and 2-bromo-4-(hydroxymethyl)phenoxide (followed by acidification to yield benzoic acid and 3-bromo-4-hydroxybenzyl alcohol)Irreversible, generally faster than acid-catalyzed hydrolysis.
AcidicAqueous H₂SO₄ or HCl, heatBenzoic acid and 3-bromo-4-hydroxybenzyl alcoholReversible, requires an excess of water to drive the equilibrium towards the products.

Transesterification of this compound can be achieved by reacting it with an excess of another alcohol or phenol in the presence of an acid or base catalyst. This reaction is an equilibrium process and is driven to completion by using a large excess of the reactant alcohol or by removing one of the products.

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with the reactant alcohol acting as the nucleophile instead of water.

Base-catalyzed transesterification is also possible, typically using an alkoxide corresponding to the reactant alcohol. The reaction proceeds via nucleophilic acyl substitution.

For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would be expected to yield methyl benzoate and 3-bromo-4-hydroxybenzyl alcohol.

The ester group can be selectively reduced to the corresponding alcohol, yielding 3-bromo-4-hydroxybenzyl alcohol and benzyl alcohol. The choice of reducing agent is crucial to avoid the simultaneous reduction of other functional groups, particularly the benzylic alcohol.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester and any intermediate aldehyde to the corresponding alcohols. However, due to the presence of the acidic hydroxyl group, an excess of the reagent would be required.

Milder reducing agents, or those with greater chemoselectivity, are preferred for the selective reduction of the ester. For instance, lithium borohydride (B1222165) (LiBH₄) is known to reduce esters in the presence of other less reactive functional groups. Another approach involves the use of sodium borohydride in combination with a Lewis acid or in a mixed solvent system, which can enhance its reducing power towards esters.

Careful control of reaction conditions, such as temperature and stoichiometry of the reducing agent, is essential to achieve the desired selective reduction of the ester group while preserving the benzylic alcohol.

Multi-functional Group Reactivity and Chemoselectivity Considerations

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity in its transformations. The relative reactivity of the benzylic alcohol, the ester, and the aromatic C-Br bond can be exploited to achieve selective modifications.

For instance, the benzylic alcohol is generally more susceptible to oxidation than the ester group. Therefore, mild oxidizing agents could selectively convert the hydroxymethyl group to an aldehyde or a carboxylic acid without affecting the ester linkage. Conversely, as mentioned, the ester can be selectively reduced in the presence of the alcohol using appropriate reagents.

Protecting group strategies are often employed to achieve the desired chemoselectivity. For example, the benzylic alcohol can be protected as a silyl ether (e.g., with tert-butyldimethylsilyl chloride) to prevent its reaction during transformations targeting the ester or the aromatic ring. Similarly, the ester functionality could be hydrolyzed and the resulting phenol and carboxylic acid could be selectively protected before further reactions. The choice of protecting group is critical and must be compatible with the subsequent reaction conditions and easily removable.

Table 3: Protecting Group Strategies for Selective Reactions.
Functional Group to ProtectProtecting GroupProtection ReagentDeprotection ConditionExample of Selective Reaction
Benzylic Alcoholtert-Butyldimethylsilyl (TBDMS) etherTBDMS-Cl, imidazoleTBAF or acidHydrolysis of the ester group.
Phenolic Hydroxyl (after hydrolysis)Methyl etherDimethyl sulfate, baseBBr₃Reactions at the benzylic alcohol.

Regioselective and Stereoselective Transformations of this compound

Regioselectivity in the context of this molecule primarily relates to reactions on the aromatic ring. The existing substituents (bromo, hydroxymethyl, and the benzoate ester) direct the position of further electrophilic aromatic substitution. However, harsh electrophilic substitution conditions might not be compatible with the other functional groups. A more controlled approach to further functionalize the aromatic ring would be through directed ortho-metalation. The ester group or a protected hydroxymethyl group could potentially direct lithiation to the ortho positions, allowing for the introduction of a variety of electrophiles in a highly regioselective manner. For example, the oxygen of a protected hydroxymethyl group could direct lithiation to the C5 position.

Stereoselectivity becomes a key consideration if the benzylic carbon of the hydroxymethyl group is involved in reactions that create a new stereocenter, or if the molecule is derived from a chiral precursor. For instance, the conversion of the hydroxymethyl group to a bromomethyl group using reagents that favor an SN2 mechanism will proceed with inversion of configuration if the starting alcohol is chiral.

Furthermore, enzymatic reactions could offer high stereoselectivity. For example, lipase-catalyzed esterification or transesterification could potentially resolve a racemic mixture of a chiral analogue of this compound, or selectively acylate one enantiomer. Similarly, stereoselective reduction of a ketone precursor to the benzylic alcohol would be a viable strategy to obtain an enantiomerically enriched product.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Hydroxymethyl Phenyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic region would likely display complex splitting patterns due to spin-spin coupling between adjacent protons on the two phenyl rings. The protons of the benzoate (B1203000) ring are expected to appear as multiplets, while the three protons on the substituted phenyl ring would present as a set of coupled signals. The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group would typically appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton (-OH) itself would be a broad or sharp singlet, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Key signals would include the carbonyl carbon of the ester group (typically in the 160-170 ppm region), carbons attached to the bromine and oxygen atoms, and the methylene carbon of the hydroxymethyl group (around 60-70 ppm). The remaining aromatic carbons would appear in the typical 110-150 ppm range.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and establish connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could help determine the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.

Technique Purpose Expected Information
¹H NMR Identifies unique proton environmentsChemical shifts, coupling constants, integration
¹³C NMR Identifies unique carbon environmentsChemical shifts
COSY Shows ¹H-¹H couplingConnectivity of protons within spin systems
HSQC Shows direct ¹H-¹³C correlationsAssignment of protonated carbons
HMBC Shows long-range ¹H-¹³C correlationsConnectivity across quaternary carbons and heteroatoms
NOESY Shows through-space ¹H-¹H correlationsConformational and stereochemical information

If the molecule exhibits restricted rotation around the C-O or C-C single bonds connecting the ester group to the phenyl rings, variable temperature (VT) NMR studies could be employed. Such studies can provide information on the energy barriers to rotation and the populations of different conformers at various temperatures. However, for a molecule of this type, significant rotational barriers are not typically expected at room temperature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS is used to determine the exact molecular weight of a compound, which in turn confirms its elemental composition. For C₁₄H₁₁BrO₃, the calculated monoisotopic mass is 305.98916 amu. guidechem.com An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm).

Furthermore, analysis of the fragmentation pattern in the mass spectrum (often aided by tandem mass spectrometry or MS/MS) can provide structural information. Expected fragmentation pathways for 2-Bromo-4-(hydroxymethyl)phenyl benzoate would likely involve:

Cleavage of the ester bond, leading to fragments corresponding to the benzoyl cation and the bromo-hydroxymethyl-phenoxide radical.

Loss of the hydroxymethyl group.

Loss of the bromine atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by several characteristic absorption bands:

A strong, sharp absorption band around 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester.

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretch of the hydroxyl group.

Multiple sharp bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings.

Strong bands in the 1000-1300 cm⁻¹ region due to C-O stretching vibrations of the ester and alcohol.

A band corresponding to the C-Br stretch, typically found in the 500-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. The technique would be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the absolute three-dimensional arrangement of atoms in the solid state, yielding precise bond lengths, bond angles, and torsional angles.

Analysis of a related compound, 4-Bromo-2-(diethoxymethyl)phenyl benzoate, revealed a triclinic crystal system. nih.gov X-ray analysis would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group, that dictate how the molecules pack together in the crystal lattice.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of two aromatic rings and a carbonyl group suggests that this compound would absorb UV light. The spectrum would be expected to show absorptions corresponding to π → π* transitions of the aromatic systems. The position of the absorption maxima (λ_max) would be influenced by the substitution pattern on the rings.

Fluorescence spectroscopy could also be employed to study the molecule's excited state properties. Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength. The fluorescence spectrum would be sensitive to the molecular conformation and the local environment.

Computational and Theoretical Investigations of 2 Bromo 4 Hydroxymethyl Phenyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound at the atomic level.

Analysis of Electronic Properties

The distribution of electrons within a molecule governs its chemical behavior, including where and how it is likely to react.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity SitesA Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.nih.govIt is plotted on the molecule's electron density surface, using colors to indicate different electrostatic potential values. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).researchgate.netresearchgate.netFor 2-Bromo-4-(hydroxymethyl)phenyl benzoate (B1203000), an MEP map would identify the electron-rich oxygen atoms of the ester and hydroxyl groups as likely sites for electrophilic interaction, and any electron-deficient regions as sites for nucleophilic attack.

Without specific research on 2-Bromo-4-(hydroxymethyl)phenyl benzoate, no quantitative data for these computational analyses can be provided. The table below is a template illustrating how such data would typically be presented if available.

Computational MethodParameterPredicted Value for this compound
DFT (e.g., B3LYP/6-311++G(d,p))Optimized Ground State EnergyData not available
Dipole MomentData not available
FMO AnalysisHOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy GapData not available

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between orbitals within a molecule. It provides a detailed picture of charge transfer, hyperconjugative interactions, and the nature of chemical bonds. An NBO analysis of this compound would elucidate the stabilization energies arising from electron delocalization between filled and vacant orbitals. For instance, it could quantify the interactions between the lone pairs of the oxygen atoms in the ester and hydroxyl groups with the antibonding orbitals of the phenyl rings.

Such an analysis would involve calculating the second-order perturbation energies (E(2)), which indicate the strength of these donor-acceptor interactions. A hypothetical data table from such an analysis would typically look like this:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
O(lp) of C=Oπ(C-C) of phenyl ringData not available
O(lp) of O-Cσ(C-Br)Data not available
O(lp) of -CH2OHσ*(C-H)Data not available
This table is for illustrative purposes only. No published data is available for this compound.

Vibrational Frequency Calculations and Simulation of Spectroscopic Data (NMR, IR, Raman)

Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT), are instrumental in interpreting experimental spectroscopic data. By calculating the harmonic frequencies of a molecule's vibrational modes, it is possible to simulate its Infrared (IR) and Raman spectra. These simulations aid in the assignment of vibrational bands observed in experimental spectra, providing a deeper understanding of the molecule's structural features.

For this compound, these calculations would predict the frequencies for key functional groups, such as the C=O stretching of the ester, the O-H stretching of the hydroxyl group, and various vibrations associated with the substituted phenyl rings. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretchData not availableData not available
C=O stretchData not availableData not available
C-Br stretchData not availableData not available
This table is for illustrative purposes only. No published data is available for this compound.

Intermolecular Interactions and Crystal Engineering Studies

The study of intermolecular interactions is fundamental to understanding how molecules pack in a crystalline solid, which in turn influences physical properties like melting point and solubility.

PIXEL Method for Intermolecular Interaction Energy Calculation

The PIXEL method is a computational approach that calculates the lattice energy of a crystal by partitioning the total interaction energy into its coulombic, polarization, dispersion, and repulsion components for each molecular pair. This provides a detailed energetic understanding of the forces holding the crystal together. An application of the PIXEL method to this compound would quantify the energetic contributions of different intermolecular interactions, such as hydrogen bonds and π-π stacking.

Interaction TypeCoulombic Energy (kJ/mol)Dispersion Energy (kJ/mol)Total Energy (kJ/mol)
O-H···O Hydrogen BondData not availableData not availableData not available
C-H···π InteractionData not availableData not availableData not available
This table is for illustrative purposes only. No published data is available for this compound.

Crystal Packing Analysis and Polymorphism Studies

A detailed analysis of the crystal packing would describe the supramolecular architecture of this compound, identifying key motifs and networks formed by intermolecular interactions. Polymorphism studies, which investigate the ability of a compound to exist in multiple crystalline forms, are also crucial, as different polymorphs can have different physical properties. Currently, there is no available crystallographic information or polymorphism studies for this specific compound in the primary scientific literature.

Structure-Property Relationship Studies (excluding biological activity)

Understanding the relationship between the molecular structure of this compound and its physicochemical properties is a key goal of computational chemistry. Theoretical studies can predict properties such as dipole moment, polarizability, and electronic properties (e.g., HOMO-LUMO gap). These parameters are essential for predicting the compound's behavior in different environments and for designing materials with specific properties. Without dedicated computational studies, these structure-property relationships for this compound remain unexplored.

Evaluation of Hyperpolarizability for Non-Linear Optical Properties

The first hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO applications. This property arises from the asymmetric distribution of electron density in a molecule, often enhanced by the presence of both electron-donating and electron-withdrawing groups. In this compound, the bromo group acts as an electron-withdrawing group, while the hydroxymethyl group can act as a weak electron donor. This combination, coupled with the π-conjugated system of the phenyl rings, is a prerequisite for significant NLO activity.

Theoretical calculations, typically employing DFT with functionals like B3LYP, are used to determine the components of the first hyperpolarizability tensor. The total hyperpolarizability (β_tot) is then calculated from these individual tensor components. A higher β_tot value indicates a stronger NLO response.

While specific data for this compound is unavailable, studies on analogous compounds provide valuable insights. For instance, theoretical investigations of methyl p-hydroxy benzoate, which also possesses a hydroxyl group on the phenyl ring, have demonstrated its potential as an NLO material. researchgate.net The intramolecular charge transfer in such molecules is a significant contributor to their NLO properties. researchgate.net

Furthermore, research on other bromo-substituted aromatic compounds has shown that the introduction of a bromine atom can enhance the first hyperpolarizability. icm.edu.pl Theoretical studies on compounds like 5-(4-bromophenylazo)-6-hydroxy-4-phenyl-3-cyano-2-pyridoine have quantified these effects. icm.edu.pl For example, in its hydrazone form, this bromo-substituted compound exhibits a calculated mean first-order hyperpolarizability of 2.768 x 10⁻³⁰ esu, while the non-brominated analog has a value of 2.503 x 10⁻³⁰ esu. icm.edu.pl This suggests that the bromine atom in this compound would likely contribute positively to its NLO properties.

The following table presents theoretical data for related compounds, which can be used to estimate the potential NLO properties of this compound.

CompoundMethodMean Polarizability (⟨α⟩) (esu)Mean First-Order Hyperpolarizability (⟨β⟩) (esu)
5-phenylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridoine (hydrazone form)B3LYP/6-31G(d,p)3.596 x 10⁻²³2.503 x 10⁻³⁰
5-(4-bromophenylazo)-6-hydroxy-4-phenyl-3-cyano-2-pyridoine (hydrazone form)B3LYP/6-31G(d,p)3.827 x 10⁻²³2.768 x 10⁻³⁰

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another crucial parameter in assessing NLO properties. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability. DFT calculations are instrumental in determining these frontier molecular orbital energies. For this compound, the electron-withdrawing nature of the bromo group and the ester linkage, along with the π-conjugation, would influence the HOMO-LUMO gap, thereby affecting its NLO response. Studies on various donor-acceptor substituted systems have consistently shown that a smaller HOMO-LUMO energy gap leads to a higher total static first hyperpolarizability (β_tot).

Potential Research Applications of 2 Bromo 4 Hydroxymethyl Phenyl Benzoate Non Clinical/non Biological Contexts

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The unique arrangement of functional groups in 2-Bromo-4-(hydroxymethyl)phenyl benzoate (B1203000) makes it a significant building block in the synthesis of more complex organic structures. Its utility spans from the creation of advanced materials to its role in intricate multi-step synthetic strategies.

Precursor for Advanced Material Chemistry (e.g., Liquid Crystals, Polymers, Organic Electronics)

The rigid core of the phenyl benzoate structure is a common feature in the design of liquid crystals. The bromine and hydroxymethyl groups on 2-Bromo-4-(hydroxymethyl)phenyl benzoate offer synthetic handles to introduce mesogenic properties or to link the molecule into polymeric liquid crystal systems. The hydroxymethyl group, for instance, can be readily converted into other functional groups, such as acrylates or ethers, to facilitate polymerization. The bromine atom can be utilized in cross-coupling reactions to introduce other aromatic or aliphatic chains, thereby influencing the mesophase behavior and other physical properties of the resulting materials.

In the field of polymer chemistry, the hydroxymethyl group can act as an initiation site for ring-opening polymerization or be incorporated into polyester (B1180765) or polyurethane backbones. The bromine atom provides a site for post-polymerization modification, allowing for the fine-tuning of polymer properties. For organic electronics, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The aromatic core contributes to the necessary electronic properties, while the functional groups allow for the tuning of solubility, morphology, and electronic energy levels.

Development of Chemical Probes or Tools for Chemical Research (Non-Biological)

Chemical probes are essential tools for studying chemical reactions and processes. The structure of this compound allows for its derivatization into probes for various applications. For instance, the hydroxymethyl group can be functionalized with a fluorophore or a chromophore. The resulting molecule could then be used to investigate reaction mechanisms or to label specific components in a chemical system. The bromine atom can be used to attach the molecule to a solid support, creating a stationary phase for chromatography or a scavenger resin for purifying chemical reactions.

Applications in Catalyst or Ligand Synthesis for Organometallic Chemistry

The development of novel catalysts and ligands is a cornerstone of modern organometallic chemistry. This compound can serve as a precursor for the synthesis of unique ligands for transition metal catalysts. The bromine atom can be readily converted to a phosphine, amine, or other coordinating group through nucleophilic substitution or cross-coupling reactions. The hydroxymethyl group can also be modified to introduce additional donor atoms, leading to the formation of bidentate or tridentate ligands. These new ligands can then be complexed with various metals to create catalysts with tailored reactivity and selectivity for a wide range of organic transformations.

Intermediate in the Synthesis of Agrochemicals or Other Industrial Chemicals

The structural motifs present in this compound are found in various biologically active molecules, including some agrochemicals. The brominated aromatic ring is a common feature in many pesticides and herbicides. Therefore, this compound could serve as a key intermediate in the synthesis of new agrochemical candidates. For example, the bromine atom can be a site for introducing a toxophore, while the rest of the molecule can be modified to optimize properties such as solubility, stability, and target specificity. Beyond agrochemicals, derivatives of this compound could find applications as industrial chemicals, such as flame retardants, plasticizers, or components in specialized coatings.

Utility in Supramolecular Chemistry or Self-Assembly Studies

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups on this compound, particularly the hydroxymethyl group, are capable of forming hydrogen bonds. This ability, combined with the potential for π-π stacking interactions between the aromatic rings, makes it an interesting candidate for studies in molecular self-assembly. By modifying the molecule, for example, by introducing long alkyl chains, it may be possible to induce the formation of well-ordered supramolecular structures such as gels, fibers, or vesicles. The bromine atom could also participate in halogen bonding, another important non-covalent interaction, further directing the self-assembly process.

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm regioselectivity of bromination and ester formation. The hydroxymethyl proton (δ ~4.6 ppm) and benzoate carbonyl (δ ~168 ppm in ¹³C) are diagnostic .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., bromine positioning) using SHELX software for refinement. SHELXL is preferred for small-molecule refinement due to its robust handling of heavy atoms like bromine .

Q. Advanced

  • Dynamic NMR : Probe rotational barriers of the benzoate ester group in solution.
  • TWINABS for Crystallography : Address twinning or disorder in crystals, common in brominated aromatics .

How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced
The electron-withdrawing bromine at the 2-position activates the aromatic ring for electrophilic attacks but deactivates it toward nucleophilic substitution. However, the hydroxymethyl group (-CH₂OH) can undergo oxidation to a carboxylic acid or serve as a site for functionalization (e.g., phosphorylation). Computational studies (DFT) predict enhanced para-directing effects due to bromine’s inductive effects, which can be validated via Hammett σ constants .

What strategies mitigate conflicting data in biological activity assays involving this compound?

Q. Advanced

  • Dose-Response Curves : Address discrepancies in IC₅₀ values by standardizing assay conditions (e.g., solvent: DMSO ≤0.1% v/v, pH 7.4 buffers) .
  • Metabolic Stability Tests : Use liver microsomes to assess whether rapid degradation underlies inconsistent bioactivity .
  • Control for Light Sensitivity : Brominated compounds often degrade under UV light; assays should use amber vials and minimize light exposure .

How can computational modeling guide the design of derivatives with enhanced binding affinity?

Q. Advanced

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., enzymes or receptors). The bromine’s van der Waals volume and the benzoate’s π-stacking potential are critical parameters .
  • QSAR Models : Corinate substituent electronic parameters (Hammett σ, π) with experimental bioactivity to optimize substituent selection .

What are the challenges in resolving crystallographic disorder in this compound?

Q. Advanced

  • Twinning : Common in brominated aromatics due to symmetry. SHELXD and TWINABS are used for data integration and detwinning .
  • Disordered Solvent Molecules : Apply SQUEEZE in PLATON to model unresolved electron density .

How does the hydroxymethyl group’s conformation impact the compound’s solid-state packing?

Q. Advanced

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O-H⋯O hydrogen bonds between hydroxymethyl and benzoate groups).
  • Lattice Energy Calculations : Compare polymorph stability using PIXELC, revealing preferences for layered vs. helical packing .

What are the limitations of using this compound in radical polymerization studies?

Q. Advanced

  • Bromine as a Chain-Terminating Agent : The C-Br bond may undergo homolytic cleavage, generating bromine radicals that terminate growing polymer chains. Use AIBN or photoredox catalysts to control initiation rates .
  • Steric Hindrance : The bulky benzoate group restricts monomer accessibility, favoring low-molecular-weight polymers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.